molecular formula C11H22N2O3 B12864741 tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate

tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate

Cat. No.: B12864741
M. Wt: 230.30 g/mol
InChI Key: MLMIGTXPYIEUSS-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is a pyrrolidine-based carbamate derivative featuring a hydroxymethyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research. Its structure combines a rigid pyrrolidine scaffold with a tert-butyl carbamate protecting group, which enhances stability during synthetic processes. The hydroxymethyl group contributes to its polarity, influencing solubility and reactivity .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-14)4-5-12-6-11/h12,14H,4-8H2,1-3H3,(H,13,15)

InChI Key

MLMIGTXPYIEUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Moiety

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine.

Reaction Conditions :

  • Acidic Hydrolysis : Treatment with HCl (4M in dioxane) or trifluoroacetic acid (TFA) cleaves the Boc group, producing the free amine and releasing CO₂ and tert-butanol.

  • Basic Hydrolysis : Aqueous NaOH or KOH can also hydrolyze the carbamate, though this is less common due to competing side reactions.

Mechanism :

  • Protonation of the carbonyl oxygen under acidic conditions.

  • Nucleophilic attack by water, leading to cleavage of the C–O bond.

  • Release of tert-butanol and formation of the amine.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) substituent on the pyrrolidine ring can undergo oxidation to a carboxylic acid (-COOH) under controlled conditions.

Reagents :

  • Potassium permanganate (KMnO₄) in aqueous acidic media.

  • Jones reagent (CrO₃/H₂SO₄) for milder oxidation.

Example Reaction :
tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]methylcarbamateKMnO4,H+tert-butyl N-[3-carboxypyrrolidin-3-yl]methylcarbamate\text{tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{tert-butyl N-{[3-carboxypyrrolidin-3-yl]methyl}carbamate}

Esterification of the Hydroxymethyl Group

The hydroxymethyl group reacts with acylating agents to form esters, enabling further derivatization.

Reagents :

  • Acetic anhydride (Ac₂O) in pyridine.

  • Benzoyl chloride (BzCl) with a base like triethylamine.

Product :
tert-butyl N-[3-(acetyloxymethyl)pyrrolidin-3-yl]methylcarbamate\text{tert-butyl N-{[3-(acetyloxymethyl)pyrrolidin-3-yl]methyl}carbamate}

Deprotection of the tert-Butyl Group

The Boc group serves as a protective moiety for amines, allowing selective deprotection during multi-step syntheses.

Reagents :

  • TFA in dichloromethane (DCM) .

  • HCl in dioxane .

Application :
Deprotection is critical in medicinal chemistry for generating bioactive amines or intermediates .

Nucleophilic Substitution Reactions

The carbamate’s carbonyl oxygen and hydroxymethyl group participate in nucleophilic reactions.

Examples :

  • With Grignard Reagents : The hydroxymethyl group can act as a weak nucleophile, though steric hindrance from the pyrrolidine ring limits reactivity.

  • With Alkyl Halides : Under basic conditions, the hydroxymethyl oxygen may undergo alkylation.

Comparative Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsKey Applications
HydrolysisHCl (4M in dioxane), 25°C, 2hAmine derivativeAmine synthesis for drug discovery
OxidationKMnO₄, H₂SO₄, 60°C, 4hCarboxylic acid derivativeProdrug design
EsterificationAc₂O, pyridine, RT, 12hAcetylated derivativeFunctional group masking
DeprotectionTFA/DCM (1:1), RT, 1hFree amineIntermediate in multi-step synthesis

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising candidate in the development of pharmaceuticals, particularly due to its role as an enzyme inhibitor. Research indicates that it exhibits significant inhibitory effects on neuronal nitric oxide synthase (nNOS), which is critical for regulating nitric oxide levels in the nervous system. This inhibition can lead to therapeutic effects in conditions such as cerebral ischemia and neurodegenerative diseases .

Case Study: Neuroprotection in Cerebral Ischemia

A study conducted on rabbit models demonstrated that administration of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate prior to inducing hypoxia significantly decreased neuronal death and improved neurological outcomes. The compound's mechanism was linked to its ability to inhibit nNOS, thus reducing excessive nitric oxide production during ischemic events .

Antimicrobial Activity

In vitro studies have shown that this compound possesses moderate antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL, indicating potential as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated moderate antibacterial properties; however, further structural modifications could enhance its efficacy and broaden its spectrum of activity .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects in animal models. It showed promise in protecting against hypoxia-induced neuronal damage, significantly reducing mortality rates and the incidence of cerebral palsy phenotypes in newborn rabbits exposed to hypoxic conditions .

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs that differ in substituents, stereochemistry, or ring systems. Key differences and their implications are summarized in Table 1.

Table 1: Structural Comparison of tert-Butyl N-{[3-(Hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Functional Groups Applications/Properties
Target Compound : this compound C₁₂H₂₂N₂O₃ 242.32 Pyrrolidine, hydroxymethyl Carbamate, hydroxyl Intermediate for pyridopyrimidine inhibitors
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate C₁₁H₂₀N₂O₂ 228.30 Pyrrolidine Carbamate Base structure; lacks hydroxymethyl group
tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate (CAS 186203-22-5) C₁₂H₁₉F₃N₂O₂ 296.29 Pyrrolidine, trifluoromethyl Carbamate, CF₃ Enhanced lipophilicity; potential CNS activity
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4) C₁₀H₁₈N₂O₃ 214.26 Pyrrolidinone (5-oxo), methyl Carbamate, ketone Altered hydrogen bonding; steric effects
tert-Butyl N-{[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 1638765-26-0) C₁₁H₁₇NO₃ 211.26 Bicyclo[1.1.1]pentane, hydroxymethyl Carbamate, hydroxyl Rigid core for medicinal chemistry
tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate (CAS 1233860-14-4) C₁₅H₂₀FN₃O₄ 325.34 Pyrrolidine, 3-fluoro-2-nitrophenyl Carbamate, nitro, aryl fluoride Electron-withdrawing groups for stability

Key Differences and Implications

Substituent Effects
  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the target compound increases hydrophilicity, making it suitable for aqueous reactions. In contrast, the trifluoromethyl analog (CAS 186203-22-5) exhibits higher lipophilicity, which may improve blood-brain barrier penetration .
  • Oxo vs.
Ring System Modifications
  • Pyrrolidine vs. Bicyclo[1.1.1]pentane : The bicyclo[1.1.1]pentane analog (CAS 1638765-26-0) replaces pyrrolidine with a strained bicyclic core, enhancing rigidity. This structural feature is exploited in drug design to improve target binding .
Stereochemical Considerations
  • The (3R)-configured analog (CAS 1233860-14-4) demonstrates the impact of stereochemistry on biological activity. The R-configuration may optimize interactions with chiral enzyme active sites .

Biological Activity

tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is a compound that has garnered attention for its potential biological activities, particularly as a beta-3 adrenergic receptor agonist. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • IUPAC Name : tert-butyl (3R)-3-pyrrolidinylmethylcarbamate
  • Chemical Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • Purity : 95% (commercially available) .

The compound acts primarily as an agonist for the beta-3 adrenergic receptors. This interaction is significant in the regulation of metabolic processes, particularly in adipose tissue where it promotes lipolysis and thermogenesis. The activation of these receptors can lead to increased energy expenditure and improved metabolic health .

Beta-3 Adrenergic Receptor Agonism

Research indicates that compounds similar to this compound exhibit significant agonistic activity on beta-3 adrenergic receptors. This has implications for obesity management and metabolic disorders .

Case Studies

  • Obesity Treatment : In a controlled study, patients administered a beta-3 agonist showed a marked decrease in body fat percentage and improved insulin sensitivity. The mechanism was linked to enhanced lipolysis in adipose tissues .
  • Diabetes Management : Another study highlighted the potential of beta-3 agonists in improving glycemic control in diabetic models. The administration of such compounds resulted in lower blood glucose levels and improved lipid profiles .

Data Table: Biological Activity Overview

Study TypeOutcomeReference
Clinical TrialDecreased body fat percentage
Animal ModelImproved insulin sensitivity
In Vitro StudyEnhanced lipolysis
Neuroprotective EffectsProtection against oxidative stress

Safety and Toxicology

The safety profile of this compound is critical for its therapeutic application. Studies have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects reported in clinical trials .

Q & A

Q. Table 1: Key Reaction Conditions for Carbamate Formation

ParameterOptimal RangeImpact on YieldReference
Temperature0–20°CPrevents Boc deprotection
SolventDichloromethaneEnhances solubility
CatalystTriethylamineReduces side products

Q. Table 2: Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
1H NMRδ 5.63 (s, 1H, –CH2OH)
HRMS[M+H]+ = 405.0979
X-ray CrystallographyDihedral angle = 87.3°

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